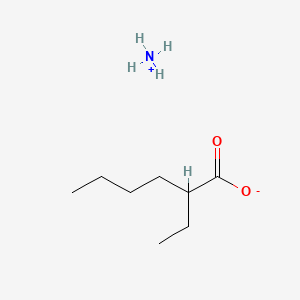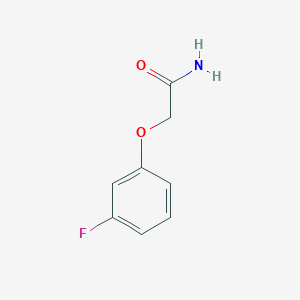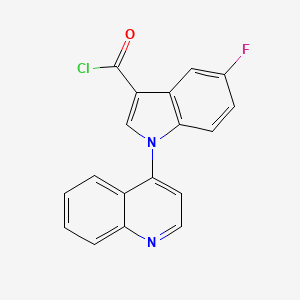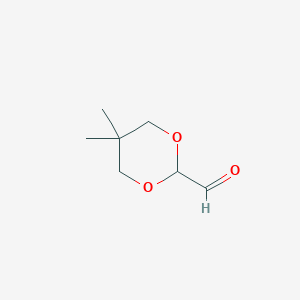
5-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings connected by a carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid typically involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions. This reaction results in the formation of the desired compound, which can be isolated as the acid sodium salt Na(H2O)2H2PTCA . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tricarboxylic acid derivatives .
Applications De Recherche Scientifique
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are mediated by the nitrogen atoms in the pyrazole rings, which act as electron donors .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-1,2,4-Triazole-3-carboxylic acid: Known for its use in medicinal chemistry and as a building block for various chemical syntheses.
Uniqueness: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is unique due to its dual pyrazole rings, which provide a versatile platform for forming complexes with a wide range of metal ions.
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
MBZZAESSKSTTJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C2=NNC(=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)











